molecular formula C9H12ClFN2 B11823432 5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride

5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride

Cat. No.: B11823432
M. Wt: 202.65 g/mol
InChI Key: ZFXFKAYXLYSDSX-UHFFFAOYSA-N
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Description

5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride is a chemical compound with the molecular formula C9H12ClFN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a pyrrolidine group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibitory effects. For example, docking analyses have suggested that similar compounds can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie their anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C9H12ClFN2

Molecular Weight

202.65 g/mol

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylpyridine;hydrochloride

InChI

InChI=1S/C9H11FN2.ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2;1H

InChI Key

ZFXFKAYXLYSDSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)F.Cl

Origin of Product

United States

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